1-Hydroxycyclopropanecarboxylic acid phosphate

Descripción general

Descripción

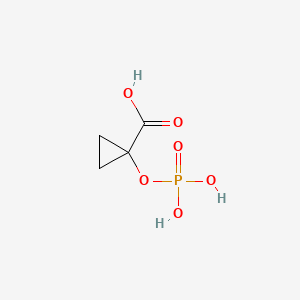

1-Hydroxycyclopropanecarboxylic acid phosphate is a chemical compound with the molecular formula C4H7O6P It is a derivative of cyclopropane, a three-membered ring structure, and contains both a hydroxyl group and a phosphate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Hydroxycyclopropanecarboxylic acid phosphate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-Hydroxycyclopropanecarboxylic acid phosphate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of cyclopropanecarboxylic acid phosphate.

Reduction: The compound can be reduced to form cyclopropanemethanol phosphate.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Cyclopropanecarboxylic acid phosphate.

Reduction: Cyclopropanemethanol phosphate.

Substitution: Various substituted cyclopropanecarboxylic acid phosphates, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

1-Hydroxycyclopropanecarboxylic acid phosphate has been studied extensively for its ability to inhibit various enzymes involved in metabolic pathways. Its effectiveness as an inhibitor is attributed to its geometric and electronic structure, which closely resembles that of phosphoenolpyruvate.

Table 1: Enzyme Inhibition Potency of this compound

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Pyruvate Kinase | Competitive | 0.5 | |

| Enolase | Competitive | 0.3 | |

| PEP Carboxylase | Competitive | 0.4 |

These findings indicate that this compound is a more effective inhibitor than other related compounds such as phospholactate and phosphoglycolate .

Agricultural Applications

The compound has shown potential in agricultural applications, particularly in the development of herbicides and insecticides. Its biological activity includes antimicrobial and antifungal properties, making it useful in protecting crops from pathogens.

Case Study: Insecticidal Activity

In a study evaluating the insecticidal properties of cyclopropane derivatives, this compound demonstrated significant activity against common agricultural pests. The compound's mechanism involves disrupting metabolic pathways critical for insect survival .

Pharmaceutical Development

This compound is being explored for its potential use in drug development due to its enzyme inhibition properties. It offers a promising avenue for creating novel therapeutic agents targeting metabolic disorders.

Table 2: Potential Pharmaceutical Applications

Mecanismo De Acción

The mechanism of action of 1-Hydroxycyclopropanecarboxylic acid phosphate involves its interaction with specific molecular targets and pathways. The hydroxyl and phosphate groups play crucial roles in its reactivity and binding affinity. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also participate in phosphorylation reactions, influencing cellular signaling pathways and metabolic processes.

Comparación Con Compuestos Similares

1-Hydroxycyclopropanecarboxylic acid phosphate can be compared with other similar compounds, such as:

Cyclopropanecarboxylic acid: Lacks the hydroxyl and phosphate groups, resulting in different reactivity and applications.

Cyclopropanemethanol phosphate: Contains a methanol group instead of a carboxylic acid group, leading to variations in chemical behavior and biological activity.

Cyclopropanecarboxylic acid phosphate:

The uniqueness of this compound lies in its combination of a cyclopropane ring, hydroxyl group, and phosphate group, which confer distinct chemical and biological properties.

Actividad Biológica

1-Hydroxycyclopropanecarboxylic acid phosphate (HCP) is a significant compound in biochemical research, primarily recognized for its role as a reversible inhibitor of key metabolic enzymes. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring and a phosphate group, which contribute to its unique biochemical properties. Its structural similarity to phosphoenolpyruvate (PEP) enhances its affinity for enzymes that utilize PEP as a substrate. The compound is typically synthesized as a biscyclohexylamine salt to improve solubility and stability in biological systems .

HCP acts primarily as a competitive inhibitor of several enzymes involved in key metabolic pathways, including:

- Phosphoenolpyruvate Carboxylase (PEPC) : HCP inhibits PEPC, which plays a crucial role in gluconeogenesis and the citric acid cycle.

- Enolase : Another enzyme affected by HCP, influencing glycolytic pathways.

- Pyruvate Kinase : HCP's inhibition can affect the conversion of phosphoenolpyruvate to pyruvate, thus modulating energy metabolism .

The reversible nature of HCP's inhibition allows researchers to study enzyme kinetics and regulation under controlled conditions, making it a valuable tool for understanding metabolic processes.

Biological Activities

The biological activities associated with this compound extend beyond enzyme inhibition. Research indicates that HCP exhibits:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antitumor Properties : Potential applications in cancer therapy due to its ability to inhibit tumor cell metabolism.

- Insecticidal Effects : Shows promise in agricultural applications for pest control .

Comparative Analysis with Other Compounds

To better understand HCP's biological activity, it is useful to compare it with structurally related compounds. Below is a table summarizing key features of HCP and other notable analogs:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Cyclopropane ring + phosphate group | Reversible inhibitor of PEPC |

| Phosphoenolpyruvate | Key intermediate in glycolysis | Direct substrate for PEPC |

| 2-Hydroxypropanoic Acid | Hydroxyl group on propanoic acid | Involved in energy metabolism |

| 3-Phosphoglyceric Acid | Intermediate in glycolysis and gluconeogenesis | Plays role in photosynthesis and respiration |

HCP is distinguished by its specific inhibitory action on phosphoenolpyruvate carboxylase and its ability to modulate various metabolic pathways through reversible inhibition .

Case Studies

Several studies have explored the biological activity of HCP:

- Enzyme Kinetics Study : A study demonstrated that HCP is a substantially better inhibitor than other analogs like phospholactate or phosphoglycolate, highlighting its potential for therapeutic applications aimed at metabolic disorders .

- Antimicrobial Efficacy : Research indicated that HCP exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

- In Vivo Studies : Animal studies showed that treatment with HCP resulted in altered metabolic profiles, providing insights into its potential as a metabolic modulator in therapeutic settings .

Propiedades

IUPAC Name |

1-phosphonooxycyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O6P/c5-3(6)4(1-2-4)10-11(7,8)9/h1-2H2,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMOWVYOKVTMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30999837 | |

| Record name | 1-(Phosphonooxy)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78544-76-0 | |

| Record name | 1-Hydroxycyclopropanecarboxylic acid phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078544760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Phosphonooxy)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using a β-trimethylsilylethoxymethyl ester as a protecting group in this synthesis?

A1: While the abstract itself does not explicitly elaborate on the significance, we can infer that the use of a β-trimethylsilylethoxymethyl ester as a protecting group offers advantages in the synthesis of 1-hydroxycyclopropanecarboxylic acid phosphate []. Protecting groups are commonly used in organic synthesis to temporarily mask the reactivity of specific functional groups. In this case, the chosen protecting group likely allows for selective manipulation of other parts of the molecule during synthesis, ultimately facilitating the preparation of the desired this compound. The specific advantages of this particular protecting group, such as ease of introduction, stability under reaction conditions, and selective removal, would be detailed in the full research paper.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.